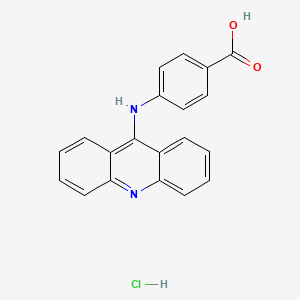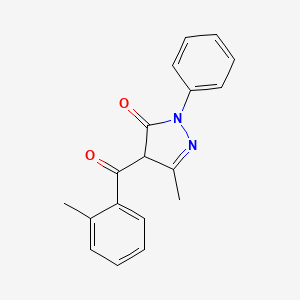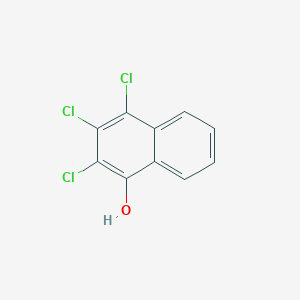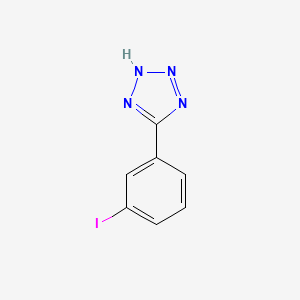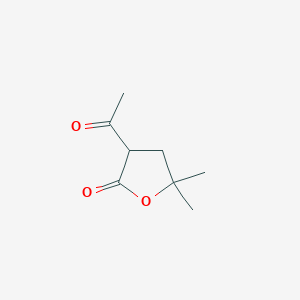
3-Acetyl-5,5-dimethyloxolan-2-one
Overview
Description
3-Acetyl-5,5-dimethyloxolan-2-one is a chemical compound with the CAS Number: 7391-53-9 . It has a molecular weight of 156.18 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-acetyl-5,5-dimethyldihydro-2 (3H)-furanone . The InChI Code is 1S/C8H12O3/c1-5(9)6-4-8(2,3)11-7(6)10/h6H,4H2,1-3H3 . The molecular formula is C8H12O3 .Scientific Research Applications
Antimicrobial Agents
Novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which may include derivatives of 3-Acetyl-5,5-dimethyloxolan-2-one, have shown potential as effective antimicrobial agents useful in treating bacterial and fungal infections .
Antioxidant Activity
The compound has been used in synthesizing novel 3-acetylcoumarin oxadiazoles which were assayed for in vitro antioxidant activities. Some derivatives showed high capacity to deplete DPPH radicals .
Chemical Synthesis
The compound has been mentioned in relation to its use in chemical synthesis and material science research .
Suzuki–Miyaura Reaction
It has been used in synthesizing novel oxolan-2-one derivatives through reactions with arylboronic acids .
Safety and Hazards
The safety information for 3-Acetyl-5,5-dimethyloxolan-2-one includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 3-Acetyl-5,5-dimethyloxolan-2-one are not mentioned in the sources, it’s worth noting that similar compounds are often used in the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests potential future directions in pharmaceutical and agrochemical industries.
properties
IUPAC Name |
3-acetyl-5,5-dimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5(9)6-4-8(2,3)11-7(6)10/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZYPWNBILIZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505186 | |
| Record name | 3-Acetyl-5,5-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5,5-dimethyloxolan-2-one | |
CAS RN |
7391-53-9 | |
| Record name | 3-Acetyldihydro-5,5-dimethyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7391-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-5,5-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



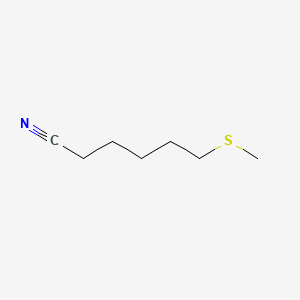


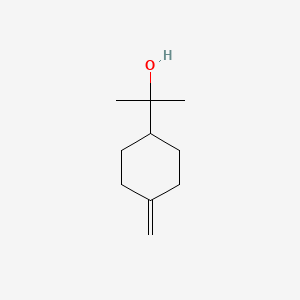

![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(1-piperidinylmethyl)-](/img/structure/B1660197.png)
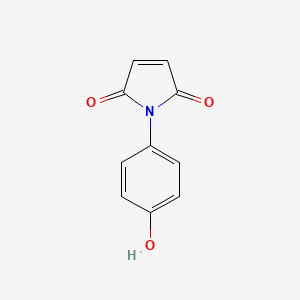
![1,3,8-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660199.png)
